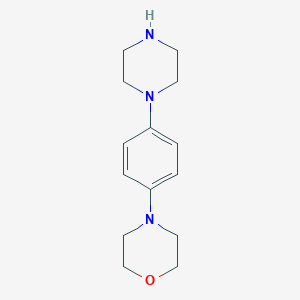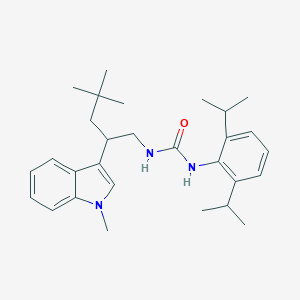
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea, also known as BAY 43-9006, is a synthetic molecule that has shown promising results in scientific research applications.
Mechanism of Action
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006 acts by inhibiting the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2. By inhibiting these kinases, this compound 43-9006 disrupts the signaling pathways that promote cancer cell proliferation and angiogenesis. This results in the inhibition of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects. It has been shown to inhibit tumor growth in various animal models of cancer. It has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. In addition, this compound 43-9006 has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006 in lab experiments is its specificity for several kinases. This allows researchers to study the effects of inhibiting these kinases on cancer cell proliferation and angiogenesis. However, one of the limitations of using this compound 43-9006 is its potential toxicity. Studies have shown that this compound 43-9006 can cause liver damage in some patients.
Future Directions
For N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006 include the development of analogs, combination therapy, and the treatment of other diseases.
Synthesis Methods
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006 can be synthesized through a multistep process involving the reaction of 2,6-diisopropylaniline with 4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentan-3-one. The resulting product is then treated with urea to yield this compound 43-9006. The synthesis method has been optimized to produce high yields and purity of the compound.
Scientific Research Applications
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4,4-dimethyl-2-(1-methyl-1H-indol-3-yl)pentyl)urea 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis. This makes this compound 43-9006 a potential candidate for cancer therapy.
properties
CAS RN |
145131-40-4 |
|---|---|
Molecular Formula |
C29H41N3O |
Molecular Weight |
447.7 g/mol |
IUPAC Name |
1-[4,4-dimethyl-2-(1-methylindol-3-yl)pentyl]-3-[2,6-di(propan-2-yl)phenyl]urea |
InChI |
InChI=1S/C29H41N3O/c1-19(2)22-13-11-14-23(20(3)4)27(22)31-28(33)30-17-21(16-29(5,6)7)25-18-32(8)26-15-10-9-12-24(25)26/h9-15,18-21H,16-17H2,1-8H3,(H2,30,31,33) |
InChI Key |
DSWRKCFPVLIQET-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(CC(C)(C)C)C2=CN(C3=CC=CC=C32)C |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(CC(C)(C)C)C2=CN(C3=CC=CC=C32)C |
synonyms |
1-[4,4-dimethyl-2-(1-methylindol-3-yl)pentyl]-3-(2,6-dipropan-2-ylphen yl)urea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI)](/img/structure/B117820.png)

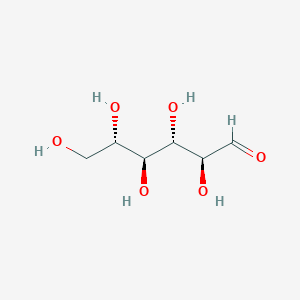

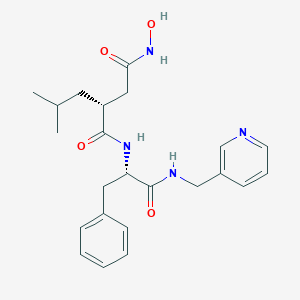
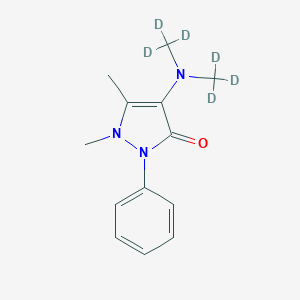
![N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B117839.png)




